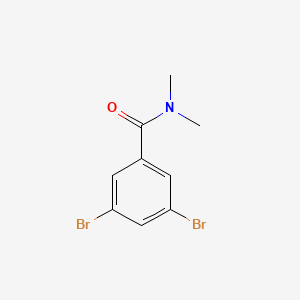

3,5-dibromo-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

3,5-dibromo-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYCZUJWCYENKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N,N-dimethylbenzamide typically involves the bromination of N,N-dimethylbenzamide. The process can be summarized as follows:

Starting Material: N,N-dimethylbenzamide.

Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Purification: The product is purified by recrystallization from an appropriate solvent to obtain pure 3,5-dibromo-N,N-dimethylbenzamide.

Industrial Production Methods

In an industrial setting, the production of 3,5-dibromo-N,N-dimethylbenzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or tetrahydrofuran (THF) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N,N-dimethylbenzamide derivative with an amine group, while reduction can produce the corresponding amine or alcohol.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

3,5-Dibromo-N,N-dimethylbenzamide has been identified as a potent herbicide. Research indicates that it exhibits selective herbicidal activity against a range of undesirable plants while maintaining tolerance in several crops. Field tests have demonstrated its effectiveness against both monocots and dicots, making it a valuable tool for weed management.

- Table 1: Herbicidal Efficacy of 3,5-Dibromo-N,N-Dimethylbenzamide

| Crop Type | Application Rate (lbs/acre) | Tolerance Level |

|---|---|---|

| Cotton | 4 | High |

| Soybeans | 4 | High |

| Alfalfa | 1-2 | Moderate |

| Lettuce | 1-2 | Moderate |

| Corn | 1-2 | High |

In greenhouse tests, this compound showed superior control over various weed species without harming desirable crops, indicating its potential for widespread agricultural use .

Medicinal Chemistry

Antifungal Properties

Recent studies have explored the antifungal properties of derivatives related to 3,5-dibromo-N,N-dimethylbenzamide. In particular, compounds derived from similar structures have demonstrated significant inhibitory activity against fungal pathogens such as Candida spp., which are known to pose serious health risks in immunocompromised individuals.

- Case Study: Antifungal Efficacy A study evaluated a series of benzamide derivatives for their antifungal activity. Among these, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 100 µg/mL against Candida krusei, indicating promising potential for therapeutic applications in treating fungal infections .

Synthesis and Industrial Applications

Synthesis Improvements

The synthesis of 3,5-dibromo-N,N-dimethylbenzamide has been optimized to enhance yield and reduce environmental impact. Traditional methods often involved corrosive reagents and lengthy reaction times. However, recent advancements have introduced more efficient protocols that utilize milder conditions and achieve yields exceeding 97% with minimal by-products.

- Table 2: Synthesis Methods Comparison

| Method Type | Yield (%) | Reaction Time (hours) | Environmental Impact |

|---|---|---|---|

| Traditional Bromination | 89.7 | >15 | High |

| Optimized Electrochemical | 97.12 | <5 | Low |

This optimization not only improves the economic viability of producing this compound but also addresses safety and environmental concerns associated with traditional synthetic methods .

Mechanism of Action

The mechanism of action of 3,5-dibromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atoms and the dimethylamino group play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzamides

Physical and Spectroscopic Properties

Chromatographic Behavior

N,N-Dimethylbenzamide derivatives exhibit lower retention indices in gas chromatography compared to primary amides (e.g., -80 units for N,N-dimethylbenzamide vs. primary analogs), attributed to reduced hydrogen-bonding capacity and increased hydrophobicity .

NMR Spectroscopy

- Carbonyl Signals : In 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, the carbonyl carbon resonates at δ 166–167 ppm in $^{13}\text{C}$ NMR, whereas N,N-dimethylation in related compounds may downfield-shift this signal due to electron donation from methyl groups .

- Bromine Effects : Bromine substituents deshield adjacent protons and carbons, as seen in 3,5-dibromobenzamide’s synthesis (), though specific data for the dimethylated variant are lacking .

Biological Activity

3,5-Dibromo-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds known as benzanilides and has been studied for its interactions with various biological targets, particularly in the context of amyloidogenesis and thyroid hormone receptor activity.

- Chemical Formula : C₁₅H₁₃Br₂N₃O

- Molecular Weight : Average 415.077 g/mol

- Structure : The compound features a dibromo substitution pattern on the benzene ring, which influences its biological activity.

Biological Activity Overview

Research indicates that 3,5-dibromo-N,N-dimethylbenzamide exhibits several biological activities, including:

- Inhibition of Transthyretin (TTR) Amyloidogenesis : This compound has been identified as a selective inhibitor of TTR, which is associated with amyloid diseases. The presence of bromine atoms enhances the binding affinity and selectivity towards TTR compared to other compounds lacking such substitutions .

- Thyroid Hormone Receptor Binding : Studies show that this compound generally lacks undesirable binding activity to thyroid hormone receptors, which is beneficial for minimizing side effects commonly associated with thyroid hormone analogs .

The mechanism by which 3,5-dibromo-N,N-dimethylbenzamide exerts its effects primarily involves:

- Inhibition of NADK : It has been suggested that the compound may inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADP and NADPH in cells. This reduction destabilizes dihydrofolate reductase (DHFR), a key enzyme in cellular metabolism, thereby affecting cell growth and proliferation .

Case Study 1: TTR Inhibition

A study evaluated a series of benzamide derivatives, including 3,5-dibromo-N,N-dimethylbenzamide, for their potency as TTR inhibitors. The findings indicated that compounds with specific substitution patterns on the aromatic rings displayed enhanced inhibitory activity. The optimal structure identified included small substituents at the 2,6-, 2,5-, and 2,3-positions on the benzene ring .

Case Study 2: Thyroid Activity Comparison

In comparative studies involving various halogenated benzamides, it was found that those with bromine substitutions in the 3 and 5 positions exhibited greater biological activity than their chlorine counterparts. Notably, the potency was evaluated through heart rate and oxygen consumption assays in thyroidectomized rats .

Data Table: Biological Activity Comparison

| Compound Name | TTR Inhibition Potency | Thyroid Receptor Binding | Other Activities |

|---|---|---|---|

| 3,5-Dibromo-N,N-dimethylbenzamide | High | Low | NADK Inhibition |

| N-(3,5-Dibromo-4-hydroxyphenyl) | Moderate | Low | Anti-inflammatory |

| N-(4-chloro-3-methylbenzamide) | Low | Moderate | Cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dibromo-N,N-dimethylbenzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via bromination of N,N-dimethylbenzamide using bromine or brominating agents under controlled conditions. For example, analogous brominated benzamides (e.g., 3,5-dibromo-2-hydroxybenzaldehyde derivatives) are synthesized using bromine in acetic acid at 60–80°C . Optimization includes stoichiometric control (e.g., 2.2 equivalents of Br₂ per aromatic ring) and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield and purity .

Q. How can researchers confirm the structural integrity of 3,5-dibromo-N,N-dimethylbenzamide post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare /-NMR spectra with literature data. For example, aromatic protons in brominated benzamides typically appear as singlet(s) at δ 7.5–8.5 ppm due to deshielding .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and N-methyl peaks at ~2800–2850 cm⁻¹ .

- Elemental Analysis : Verify Br content (theoretical ~45.8% for C₉H₉Br₂NO) to validate stoichiometry .

Q. What safety protocols are critical for handling 3,5-dibromo-N,N-dimethylbenzamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases. Refer to analogous brominated benzamides’ SDS guidelines for hazard mitigation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 3,5-dibromo-N,N-dimethylbenzamide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, C-Br bond lengths in brominated benzamides range from 1.88–1.92 Å, and planarity of the aromatic ring can be confirmed via dihedral angle analysis (<5° deviation) . Deposit data in the Cambridge Structural Database (CCDC) for cross-validation .

Q. What chromatographic techniques are optimal for analyzing trace impurities in 3,5-dibromo-N,N-dimethylbenzamide?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Retention indices for N,N-dimethylbenzamide derivatives deviate by ~-80 units compared to primary amides, necessitating calibration with reference standards .

- GC-MS : Derivatize non-volatile impurities (e.g., silylation) for enhanced volatility and detection sensitivity .

Q. How does the electronic effect of bromine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Bromine’s σₚ⁺ value (+0.26) indicates strong electron-withdrawing effects, which activate the aromatic ring toward nucleophilic aromatic substitution (SNAr).

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, Br substituents at C3/C5 positions enhance electrophilicity at C2/C4/C6, enabling Suzuki-Miyaura coupling with aryl boronic acids .

Q. What strategies mitigate steric hindrance during functionalization of 3,5-dibromo-N,N-dimethylbenzamide?

- Methodological Answer :

- Protecting Groups : Temporarily protect the dimethylamide group (e.g., Boc protection) to reduce steric bulk during bromine-lithium exchange reactions.

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 150°C, 30 min) to overcome steric barriers in Pd-catalyzed couplings .

Data Contradictions & Resolution

Q. Discrepancies in reported antimicrobial activity of brominated benzamides: How can experimental design address this?

- Methodological Answer :

- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 25923) to ensure reproducibility.

- Control Compounds : Include 3,5-dibromo-2-hydroxybenzamide as a positive control to isolate dimethylamide effects .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.